molecular formula C14H27NO2 B1462516 1-Octylpiperidine-3-carboxylic acid CAS No. 926275-74-3

1-Octylpiperidine-3-carboxylic acid

Cat. No.: B1462516
CAS No.: 926275-74-3
M. Wt: 241.37 g/mol
InChI Key: IECBCZUTYGNNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octylpiperidine-3-carboxylic acid is a heterocyclic building block of significant interest in modern drug discovery and medicinal chemistry. As a derivative of nipecotic acid (piperidine-3-carboxylic acid), it serves as a key synthetic intermediate for the development of novel bioactive molecules . Its core structure is frequently employed in the synthesis of complex heterocyclic systems and chiral compounds, making it invaluable for creating DNA-encoded libraries and diversity-oriented synthesis (DOS) . In pharmaceutical research, related piperidine-3-carboxylic acid analogs are recognized for their activity in the central nervous system. For instance, nipecotic acid is a known GABA reuptake inhibitor, and its derivatives have been explored for the treatment of neurodegenerative diseases such as Alzheimer's . These derivatives can be designed as multi-targeting agents, combining acetylcholinesterase (AChE) inhibitory activity with antioxidant and anti-inflammatory properties to address complex disease pathologies . The octyl chain in this specific derivative may enhance the compound's lipophilicity, potentially influencing its biomembrane permeability and interaction with hydrophobic enzymatic pockets. Researchers can utilize the carboxylic acid moiety for amidation or condensation reactions, and the secondary amine for further functionalization, to develop a wide array of analogs for structure-activity relationship (SAR) studies . This compound is intended for use as a research chemical in applications including organic synthesis, pharmaceutical development, and biochemical investigation. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

926275-74-3

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

1-octylpiperidine-3-carboxylic acid

InChI

InChI=1S/C14H27NO2/c1-2-3-4-5-6-7-10-15-11-8-9-13(12-15)14(16)17/h13H,2-12H2,1H3,(H,16,17)

InChI Key

IECBCZUTYGNNSW-UHFFFAOYSA-N

SMILES

CCCCCCCCN1CCCC(C1)C(=O)O

Canonical SMILES

CCCCCCCCN1CCCC(C1)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1-Octylpiperidine-3-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and safety profiles of drugs.

  • Analgesics and Anti-inflammatory Drugs : The compound is utilized in developing analgesics, where it serves as a building block for creating more effective pain relief medications. Studies have shown that modifications to the piperidine ring can lead to improved bioavailability and reduced side effects in analgesic formulations .
  • Drug Design : In drug design, this compound is leveraged to create piperidine derivatives. These derivatives are essential for optimizing the pharmacokinetic properties of new drugs, making them more effective against specific diseases .

Organic Synthesis

The compound plays a significant role in organic synthesis, acting as a versatile building block for various chemical reactions.

  • Synthesis of Bioactive Molecules : Researchers have employed this compound to synthesize complex bioactive molecules. Its ability to undergo various chemical transformations makes it valuable in developing new therapeutic agents .
  • Enzyme Inhibition Studies : The compound has been used in studies focusing on enzyme inhibition, providing insights into biochemical pathways and potential drug targets. For instance, it has been shown to modulate enzyme activities involved in metabolic pathways, which can be crucial for developing targeted therapies .

Material Science Applications

Beyond pharmaceuticals, this compound finds applications in material science.

  • Polymer Development : The compound's unique chemical properties allow it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties. This application is particularly relevant in industries requiring specialized materials with tailored functionalities .
  • Coatings and Adhesives : Its reactivity makes it suitable for formulating advanced coatings and adhesives that require specific chemical stability and performance characteristics. Research indicates that incorporating this compound into formulations can improve adhesion properties and resistance to environmental factors .

Case Study 1: Development of Analgesics

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of this compound led to the creation of novel analgesics with significantly improved pain-relief profiles compared to existing medications. The research highlighted the compound's potential for enhancing drug efficacy through structural optimization.

Case Study 2: Enzyme Interaction Studies

In a biochemical research setting, this compound was used to investigate its interaction with specific enzymes involved in metabolic disorders. The findings suggested that this compound could serve as a lead structure for developing inhibitors targeting these enzymes, paving the way for new therapeutic strategies.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
PharmaceuticalIntermediate in analgesic synthesisEnhanced bioavailability and reduced side effects
Drug DesignCreation of piperidine derivativesImproved pharmacokinetic properties
Organic SynthesisSynthesis of bioactive moleculesVersatile building block for complex molecules
Enzyme InhibitionModulation of enzyme activitiesPotential drug targets identified
Material SciencePolymer developmentEnhanced mechanical properties
Coatings & AdhesivesFormulation of advanced coatingsImproved adhesion and environmental resistance

Comparison with Similar Compounds

3-Piperidinecarboxylic Acid (CAS 498-95-3)

  • Structure : Lacks the octyl group and has only a carboxylic acid at position 3 .
  • Key Differences :
    • Lipophilicity : The octyl chain in 1-octylpiperidine-3-carboxylic acid increases logP (estimated ~3.5–4.5) compared to 3-piperidinecarboxylic acid (logP ~0.5–1.5).
    • Applications : 3-Piperidinecarboxylic acid is used as a laboratory reagent, while the octyl derivative may have enhanced bioactivity due to improved cellular uptake .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

  • Structure : A five-membered pyrrolidine ring with a ketone (oxo) at position 5 and a methyl group at position 1 .
  • Key Differences :
    • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered), affecting conformational flexibility and steric interactions.
    • Substituents : The octyl chain provides greater hydrophobicity than the methyl group, while the ketone in pyrrolidine increases polarity .

4-Oxopiperidine-1-carboxylate (CAS 79099-07-3)

  • Structure : Contains a ketone at position 4 and a carboxylate ester instead of a carboxylic acid .
  • Key Differences :
    • Functional Groups : The ester group reduces acidity (pKa ~5–6) compared to the carboxylic acid (pKa ~2–3).
    • XLogP3 : Reported as 0.2 for 4-oxopiperidine-1-carboxylate, indicating lower lipophilicity than this compound .

Quinolone Derivatives with Piperidine Substituents (e.g., Compounds 19h and 19i)

  • Structure: Piperidine rings substituted with amino, methoxybenzyloxyimino, and fluoroquinolone groups .
  • Key Differences: Biological Activity: These derivatives exhibit antibacterial properties due to fluoroquinolone moieties, whereas this compound’s bioactivity is undefined but likely distinct. Complexity: Additional substituents (e.g., methoxy, cyclopropyl) increase molecular weight (>500 g/mol) compared to the simpler octylpiperidine analog (~270–300 g/mol) .

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

  • Structure: Cyclobutane ring with amino and carboxylic acid groups .
  • Applications: ACBC is a tumor-imaging agent, whereas piperidine derivatives are more commonly explored in antimicrobial or CNS-targeted therapies .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP (Predicted) Functional Groups Key Applications
This compound* ~285 ~3.5–4.5 Carboxylic acid, octyl chain Undefined (research use)
3-Piperidinecarboxylic acid 143.18 ~0.5–1.5 Carboxylic acid Laboratory reagent
4-Oxopiperidine-1-carboxylate 157.15 0.2 Carboxylate ester, ketone Pharma intermediate
Compound 19h (quinolone) 525 (M+H)+ N/A Fluoroquinolone, methoxy groups Antibacterial agent

*Estimated values for this compound based on structural analogs.

Research Findings and Implications

  • Lipophilicity Trends : The octyl chain in this compound likely enhances blood-brain barrier penetration compared to 3-piperidinecarboxylic acid, making it a candidate for CNS-targeted drug design .
  • Safety : Piperidinecarboxylic acids are generally low-toxicity, as seen in ACBC studies, but the octyl chain may require toxicity profiling for pharmaceutical applications .

Preparation Methods

Synthesis of Piperidine-3-carboxylic Acid Core

The piperidine-3-carboxylic acid scaffold can be prepared via several methods, including:

  • Hydrolysis of Piperidine-3-carbonitriles : Nitriles can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. This two-step process involves converting an alkyl halide to a nitrile via nucleophilic substitution, then hydrolyzing the nitrile to the acid.

  • Oxidation of Piperidine-3-aldehydes or Alcohols : Primary alcohols or aldehydes at the 3-position of piperidine can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

  • Carboxylation of Organometallic Intermediates : Organometallic reagents derived from piperidine precursors can be reacted with carbon dioxide to form carboxylate salts, which upon acidification yield carboxylic acids.

  • Use of Esters or Amides : Hydrolysis of esters or amides derived from piperidine-3-carboxylic acid can provide the free acid under acidic or basic conditions.

N-Alkylation to Introduce the Octyl Chain

The octyl substituent on the nitrogen of piperidine is typically introduced via:

  • N-Alkylation with Alkyl Halides : Reaction of piperidine-3-carboxylic acid or its protected derivatives with octyl bromide or octyl chloride under basic conditions leads to N-octylpiperidine-3-carboxylic acid or its derivatives.

  • Use of Protected Piperidine Intermediates : Protecting groups such as tert-butoxycarbonyl (Boc) on the nitrogen allow selective functionalization at the 3-position and subsequent deprotection after alkylation.

Detailed Preparation Methods for 1-Octylpiperidine-3-carboxylic Acid

Stepwise Preparation Strategy

Step Description Reagents/Conditions Notes
1 Synthesis of Piperidine-3-carboxylic acid or ester derivative Hydrolysis of nitrile or ester; oxidation of 3-substituted piperidine Acidic or basic hydrolysis; oxidizing agents like KMnO4
2 Protection of Piperidine Nitrogen (optional) Boc protection using Boc2O in presence of base Facilitates selective functionalization
3 N-Alkylation with Octyl Halide Reaction with octyl bromide/chloride and base (e.g., K2CO3) in polar aprotic solvent Room temperature to reflux conditions
4 Deprotection of Boc group (if used) Acidic conditions (e.g., TFA in DCM) Yields free N-octylpiperidine-3-carboxylic acid
5 Final purification Chromatography or recrystallization Ensures product purity

Example Synthetic Procedure from Literature Analogues

These methods can be adapted for octyl substitution by using octyl halides instead of butynyl or other alkyl halides.

Analytical Data and Reaction Monitoring

Parameter Typical Data Method
Yield 80–99% depending on step and conditions Gravimetric
Purity >95% by HPLC or NMR HPLC, ^1H-NMR, ^13C-NMR
^1H-NMR (piperidine-3-carboxylic acid derivatives) Multiplets around δ 1.3–4.0 ppm corresponding to piperidine and alkyl protons ^1H-NMR spectroscopy
IR Spectroscopy Strong absorption at ~1700 cm^-1 (C=O stretch), N-H stretches around 3300 cm^-1 IR spectroscopy
Mass Spectrometry Molecular ion peak corresponding to molecular weight LRMS or HRMS

Summary of Preparation Methods

Method Description Advantages Limitations
Hydrolysis of nitriles Converts nitrile intermediates to acids Straightforward, high yield Requires nitrile precursor
Oxidation of alcohols/aldehydes Direct oxidation to acid Simple reagents Overoxidation risk
Carboxylation of organometallics Introduces carboxyl group via CO2 Adds one carbon atom Requires sensitive reagents
N-Alkylation with octyl halides Introduces octyl group on nitrogen Versatile, high selectivity Requires protection/deprotection steps

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Octylpiperidine-3-carboxylic acid, and how can reaction efficiency be monitored?

  • Methodological Answer : A common approach involves alkylation of piperidine-3-carboxylic acid derivatives with octyl halides or via reductive amination. Reaction efficiency can be monitored using thin-layer chromatography (TLC) to track intermediates and high-performance liquid chromatography (HPLC) to assess purity. For example, similar piperidine derivatives were synthesized using palladium catalysts and characterized via NMR . Adjust reaction temperature (e.g., 60–80°C) and solvent polarity (DMF or toluene) to optimize yield .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use 1H^1 \text{H} NMR and 13C^{13}\text{C} NMR to confirm structural integrity, focusing on signals for the octyl chain (δ 0.8–1.5 ppm for methyl/methylene groups) and the piperidine ring (δ 2.5–3.5 ppm). Compare experimental data with computed spectra from PubChem or literature analogs . Mass spectrometry (ESI-TOF) can validate molecular weight, while IR spectroscopy confirms carboxylic acid C=O stretching (~1700 cm1^{-1}) .

Q. How does the octyl substituent influence the compound’s solubility and purification?

  • Methodological Answer : The hydrophobic octyl chain reduces aqueous solubility, necessitating purification via reverse-phase chromatography or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures). Solubility in organic solvents (e.g., DCM, chloroform) should be prioritized for reaction design. Safety protocols for handling volatile solvents, as outlined in SDS documents, must be followed .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing this compound?

  • Methodological Answer : Discrepancies in NMR signals may arise from rotameric equilibria or impurities. Perform variable-temperature NMR to distinguish dynamic effects from contaminants. Compare with literature data for analogous compounds (e.g., tert-butyl piperidine derivatives) . Use HPLC-MS to identify impurities and optimize column conditions (C18, acetonitrile/water gradient) for separation .

Q. What catalytic systems improve yield in large-scale synthesis of this compound?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzymatic systems (e.g., Δ1-piperidine-2-carboxylate reductase) can enhance stereoselectivity and yield. Scale-up requires batch reactors with controlled pressure and temperature. Monitor reaction progress using in-line FTIR or automated sampling .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies at 40°C/75% relative humidity (ICH guidelines). Analyze samples via HPLC for decomposition products (e.g., decarboxylation or oxidation byproducts). Store the compound in amber vials under inert gas (argon) at –20°C, as recommended for similar carboxylic acids .

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. Software like Gaussian or ORCA can predict sites susceptible to nucleophilic attack (e.g., the carboxyl group) or steric hindrance from the octyl chain .

Q. How can isomeric impurities be analyzed during the synthesis of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. For diastereomers, use normal-phase silica columns with hexane/isopropanol gradients. Validate methods using spiked samples with known impurities .

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